Dibutoxyphosphoryl thiohypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9O)2P(O)H+S2Cl2→(C4H9O)2P(O)SCl+HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.
Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.
Reduction: Dibutoxyphosphoryl thiol.
Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the sulfur atom.
Dibutoxyphosphoryl chloride: Similar but without the sulfur component.
Dibutoxyphosphoryl sulfoxide: An oxidized form of dibutoxyphosphoryl thiohypochlorite.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
58293-33-7 |
---|---|
Molecular Formula |
C8H18ClO3PS |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
dibutoxyphosphoryl thiohypochlorite |
InChI |
InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
OTSVSHNHOYAESR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.